A Technical Guide to the Structure of (11Z)-Eicosenoyl-CoA
A Technical Guide to the Structure of (11Z)-Eicosenoyl-CoA
**Abstract
(11Z)-Eicosenoyl-Coenzyme A, a long-chain monounsaturated fatty acyl-CoA, is a critical intermediate in lipid metabolism. Its structure, characterized by a 20-carbon acyl chain with a cis-double bond at the eleventh position linked to a complex coenzyme A moiety, dictates its biochemical reactivity and role in cellular processes. This document provides a detailed examination of its molecular architecture, physicochemical properties, and the standard methodologies employed for its structural elucidation. A comprehensive understanding of this molecule is vital for research into fatty acid oxidation, membrane biology, and the development of therapeutics targeting lipid metabolic pathways.
Molecular Structure and Composition
(11Z)-eicosenoyl-CoA is a complex biomolecule that results from the formal condensation of the carboxyl group of (11Z)-eicosenoic acid with the thiol group of coenzyme A (CoA).[1] This linkage forms a high-energy thioester bond, which is central to its metabolic activity. The molecule can be deconstructed into two primary components: the fatty acyl group and the coenzyme A moiety.
The (11Z)-Eicosenoyl Group
The fatty acyl portion of the molecule is derived from (11Z)-eicosenoic acid, also known as gondoic acid.[2][3][4] This is a long-chain monounsaturated fatty acid characterized by the following features:
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Double Bond: A single double bond is located between carbon 11 and carbon 12 (a Δ11 configuration).[1][2]
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Stereochemistry: The "Z" designation, synonymous with "cis", indicates that the hydrogen atoms on the carbons of the double bond are positioned on the same side of the acyl chain. This introduces a distinct kink in the chain, influencing the fluidity of membranes into which it may be incorporated.
The Coenzyme A Moiety
Coenzyme A (CoA) is a universal and essential coenzyme involved in the transfer of acyl groups.[7][8] Its intricate structure is composed of three distinct parts linked together:[8][9][10]
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3'-Phosphoadenosine Diphosphate (B83284): An adenosine (B11128) molecule phosphorylated at the 3' position of the ribose sugar and linked to a diphosphate (pyrophosphate) group.
-
Pantothenic Acid (Vitamin B5): This vitamin is comprised of pantoic acid and β-alanine, joined by an amide bond.[9]
-
Cysteamine (B1669678): A derivative of the amino acid cysteine, which provides the terminal sulfhydryl (-SH) group. This thiol group is the reactive site of CoA.[9][10]
The connection between the (11Z)-eicosenoyl group and CoA occurs via a thioester bond between the carbonyl carbon of the fatty acid and the sulfur atom of the cysteamine residue.[9]
Physicochemical Data
Quantitative data for (11Z)-eicosenoyl-CoA is summarized below. These properties are essential for analytical and experimental design.
| Property | Value | Source |
| Molecular Formula | C41H72N7O17P3S | [1][11][12][13][14] |
| Molecular Weight | 1060.03 g/mol | [1][11][12][13][14] |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-icos-11-enethioate | [1] |
| Parent Fatty Acid | (11Z)-Eicosenoic Acid (C20H38O2, MW: 310.5 g/mol ) | [2][3] |
| Synonyms | 11cis-eicosenoyl-CoA, Gondoeyl-CoA | [1] |
Experimental Protocols for Structural Elucidation
The confirmation of the structure of (11Z)-eicosenoyl-CoA relies on standard analytical techniques in organic chemistry and biochemistry. Below are generalized protocols for key experiments.
Protocol: Mass Spectrometry (MS)
Objective: To confirm the molecular weight, determine the elemental formula, and identify structural fragments.
Methodology:
-
Sample Preparation: Dissolve a purified sample of (11Z)-eicosenoyl-CoA in a suitable solvent system (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of 1-10 µM.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Full Scan MS (MS1):
-
Operate the ESI source in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Acquire data over a mass range of m/z 100-1500.
-
The high-resolution accurate mass (HRAM) measurement of the parent ion is used to calculate the elemental formula (C41H72N7O17P3S), which should match the theoretical value with <5 ppm error.
-
-
Tandem MS (MS/MS or MS²):
-
Select the precursor ion corresponding to [M+H]⁺ for fragmentation using collision-induced dissociation (CID).
-
Analyze the resulting product ions. Expected characteristic fragments include:
-
A neutral loss corresponding to the fatty acyl chain.
-
A prominent ion corresponding to the Coenzyme A moiety.
-
Fragments corresponding to the adenosine diphosphate and phosphopantetheine portions of CoA.
-
-
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the carbon skeleton, identify the position and stereochemistry of the double bond, and verify the thioester linkage.
Methodology:
-
Sample Preparation: Dissolve a sufficient quantity (~5-10 mg) of the compound in a deuterated solvent (e.g., Methanol-d4 or D₂O).
-
¹H NMR Spectroscopy:
-
Acquire a proton NMR spectrum at a high field strength (e.g., 500 MHz or greater).
-
Key Signals:
-
Olefinic Protons: The protons on the double bond (H-C11 and H-C12) will appear as a multiplet in the δ 5.3-5.4 ppm region. The coupling constant (J) between these protons is diagnostic of the geometry; a J value of ~10-12 Hz is characteristic of a cis (Z) configuration.
-
Allylic Protons: Protons on the carbons adjacent to the double bond (C10 and C13) will be observed around δ 2.0 ppm.
-
Thioester Methylene Protons: The -CH₂-S- protons from the cysteamine residue will appear downfield due to the thioester linkage.
-
-
-
¹³C NMR Spectroscopy:
-
Acquire a carbon-13 spectrum to identify all unique carbon environments.
-
Key Signals:
-
Thioester Carbonyl: The carbonyl carbon of the thioester linkage will have a characteristic chemical shift around δ 195-200 ppm.
-
Olefinic Carbons: The carbons of the double bond (C11 and C12) will appear in the δ 128-132 ppm region.
-
-
-
2D NMR (COSY, HSQC):
-
Perform Correlation Spectroscopy (COSY) to establish proton-proton coupling networks and confirm the connectivity of the acyl chain.
-
Utilize Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons, confirming assignments.
-
References
- 1. (11Z)-eicosenoyl-CoA | C41H72N7O17P3S | CID 71448924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cis-11-Eicosenoic acid | C20H38O2 | CID 5282768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 11-Eicosenoic acid - Wikipedia [en.wikipedia.org]
- 4. larodan.com [larodan.com]
- 5. Exposome-Explorer - 11-Eicosenoic acid (cis-20:1n-9) (Compound) [exposome-explorer.iarc.fr]
- 6. Human Metabolome Database: Showing metabocard for 11Z-Eicosenoic acid (HMDB0002231) [hmdb.ca]
- 7. Coenzyme A | PPTX [slideshare.net]
- 8. Coenzyme A - Wikipedia [en.wikipedia.org]
- 9. Coenzyme A - WikiLectures [wikilectures.eu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
